4-Hydroxy-3-(hydroxymethyl)benzaldehyde
Overview
Description
4-Hydroxy-3-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H8O3. It is a derivative of benzaldehyde, featuring both hydroxyl and hydroxymethyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
4-Hydroxy-3-(hydroxymethyl)benzaldehyde is an impurity of Albuterol , which is a β2-adrenoceptor agonist . The primary targets of this compound are therefore likely to be β2-adrenoceptors, which play a crucial role in the relaxation of smooth muscle in the airways, leading to bronchodilation .
Biochemical Pathways
The interaction of this compound with β2-adrenoceptors could potentially affect the biochemical pathways associated with smooth muscle relaxation in the airways. This typically involves the activation of adenylyl cyclase and increased production of cyclic AMP, which leads to muscle relaxation .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential role as a β2-adrenoceptor agonist. This could result in the relaxation of smooth muscle in the airways, leading to bronchodilation . Additionally, it is used in the preparation of Cinnamyl alcohol-like compounds which can be used for treatment of free radical generated related diseases including auto-immunodeficiency diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in a humid environment, its vapor may cause irritation to the eyes and respiratory tract . Therefore, it should be handled in a well-ventilated place with suitable protective clothing .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(hydroxymethyl)benzaldehyde typically involves the hydroxylation of benzaldehyde derivatives. One common method is the reaction of 4-hydroxybenzaldehyde with formaldehyde under basic conditions to introduce the hydroxymethyl group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxylation process, and advanced purification techniques such as chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-3-(carboxymethyl)benzaldehyde.
Reduction: 4-Hydroxy-3-(hydroxymethyl)benzyl alcohol.
Substitution: 4-Hydroxy-3-(alkoxymethyl)benzaldehyde.
Scientific Research Applications
4-Hydroxy-3-(hydroxymethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxymethyl group, affecting its reactivity and applications.
4-Hydroxy-3,5-dimethylbenzaldehyde: Features additional methyl groups, altering its chemical properties and uses.
Uniqueness
4-Hydroxy-3-(hydroxymethyl)benzaldehyde is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .
Properties
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-4,10-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXZNYRQOPBUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202371 | |
Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54030-32-9 | |
Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54030-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054030329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-(hydroxymethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-(HYDROXYMETHYL)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS48HCI63J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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